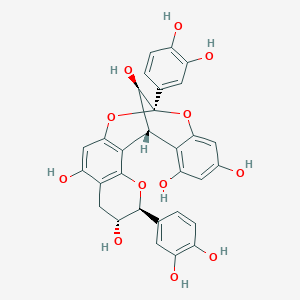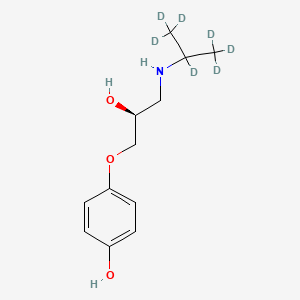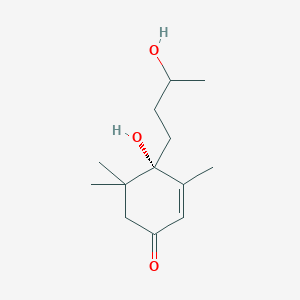
10Z-Vitamin K2-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10Z-Vitamin K2-d7: is a deuterated form of Vitamin K2, specifically labeled with seven deuterium atoms. It is a synthetic analog of Vitamin K2, which is known for its role in blood coagulation, bone metabolism, and cardiovascular health. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10Z-Vitamin K2-d7 involves the incorporation of deuterium atoms into the Vitamin K2 molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents.
Deuterated Precursors: Using deuterated starting materials in the synthesis of Vitamin K2 can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process includes:
Fermentation: Utilizing microorganisms such as Bacillus subtilis to produce Vitamin K2, followed by chemical modification to introduce deuterium atoms.
Chemical Synthesis: Employing multi-step organic synthesis techniques to construct the Vitamin K2 molecule with deuterium labeling.
Chemical Reactions Analysis
Types of Reactions: 10Z-Vitamin K2-d7 undergoes various chemical reactions, including:
Oxidation: The naphthoquinone ring can undergo oxidation to form epoxide derivatives.
Reduction: The quinone moiety can be reduced to hydroquinone under specific conditions.
Substitution: The isoprenoid side chain can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenated reagents and catalysts such as palladium on carbon can facilitate substitution reactions.
Major Products:
Epoxide Derivatives: Formed through oxidation reactions.
Hydroquinone Derivatives: Resulting from reduction reactions.
Substituted Isoprenoid Derivatives: Produced through substitution reactions.
Scientific Research Applications
10Z-Vitamin K2-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Employed in research on cellular processes and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vitamin K2.
Industry: Applied in the development of nutritional supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of 10Z-Vitamin K2-d7 involves its role as a cofactor in the carboxylation of glutamate residues on specific proteins. This carboxylation process is essential for the activation of proteins involved in blood coagulation, bone metabolism, and vascular health. The deuterium labeling allows for detailed studies of these processes by providing insights into the molecular targets and pathways involved.
Comparison with Similar Compounds
Vitamin K1:
Vitamin K2 (Menaquinone-4): A shorter-chain form of Vitamin K2 with similar biological functions.
Vitamin K2 (Menaquinone-7): A longer-chain form of Vitamin K2 with higher bioavailability and longer half-life.
Uniqueness of 10Z-Vitamin K2-d7: The deuterium labeling of this compound makes it unique compared to other forms of Vitamin K. This labeling provides stability and allows for precise tracking in metabolic studies, making it an invaluable tool in scientific research.
Properties
Molecular Formula |
C31H40O2 |
|---|---|
Molecular Weight |
451.7 g/mol |
IUPAC Name |
5,6,7,8-tetradeuterio-2-[(2E,6E,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14-,24-16+,25-20+/i6D3,7D,8D,18D,19D |
InChI Key |
DKHGMERMDICWDU-NCEFAWMLSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\CCC=C(C)C)[2H])[2H] |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3](/img/structure/B12425123.png)

![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)
